![molecular formula C13H14N4OS B5128593 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5128593.png)
2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide, also known as ampaquin, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. This compound has been found to have a wide range of applications, including its use as an antiviral and anticancer agent.
Wirkmechanismus
The exact mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication or by inducing apoptosis in cancer cells. Ampaquin has also been found to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis.
Biochemical and Physiological Effects:
Ampaquin has been found to have a range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have a positive effect on the immune system, by increasing the production of certain cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it has not yet been approved for clinical use, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide. One area of interest is its potential use as an antiviral agent for emerging viruses, such as the Zika virus and the Ebola virus. Another area of research is its potential use in combination with other drugs for the treatment of cancer. Finally, researchers are also interested in exploring the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Synthesemethoden
Ampaquin can be synthesized using a variety of methods, including the reaction of 2-chloro-N-methyl-N-phenylacetamide with 4-amino-2-thiopyrimidine. Another method involves the reaction of N-methyl-N-phenylacetamide with 4-amino-2-thiopyrimidine in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Ampaquin has been extensively studied for its potential use in the field of medicine. One of the primary areas of research has been its antiviral properties. Studies have shown that 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide has potent antiviral activity against a range of viruses, including the influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
Another area of research has been its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Ampaquin has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17(10-5-3-2-4-6-10)12(18)9-19-13-15-8-7-11(14)16-13/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUHTEQOQXYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
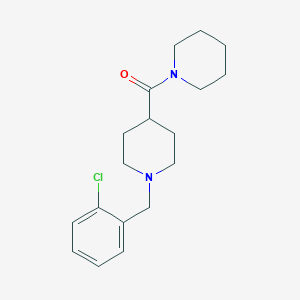
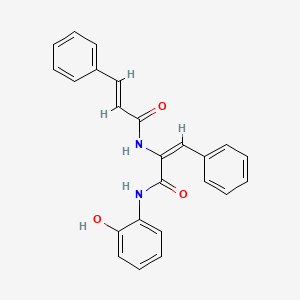
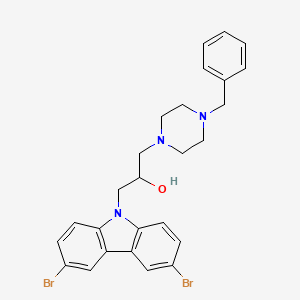
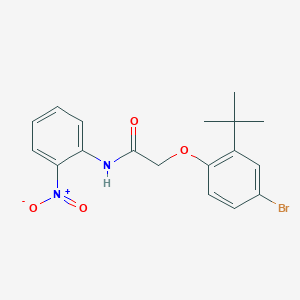
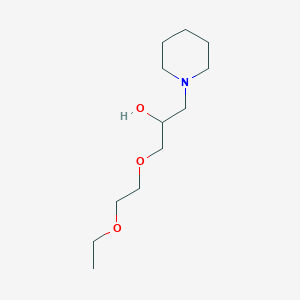
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
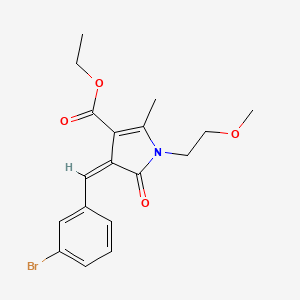
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)

![{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B5128586.png)
![2-chlorobenzyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5128595.png)
![5,10-bis(4-fluorophenyl)-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5128597.png)
![N-(2-ethyl-2H-tetrazol-5-yl)-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5128603.png)